Benzo[d]oxazol-2-yl(4-bromophenyl)methanone

Medicinal Chemistry Drug Design ADME Optimization

Benzo[d]oxazol-2-yl(4-bromophenyl)methanone (CAS 1258498-77-9; molecular formula C14H8BrNO2; MW 302.12 g/mol) is a heterocyclic compound that fuses a benzoxazole scaffold with a 4-bromophenyl methanone moiety. It belongs to the class of 2-aroylbenzoxazoles, which are distinct from the more common 2-arylbenzoxazoles by virtue of the carbonyl (C=O) spacer between the benzoxazole and the 4-bromophenyl ring.

Molecular Formula C14H8BrNO2
Molecular Weight 302.12 g/mol
Cat. No. B12536956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]oxazol-2-yl(4-bromophenyl)methanone
Molecular FormulaC14H8BrNO2
Molecular Weight302.12 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)C(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C14H8BrNO2/c15-10-7-5-9(6-8-10)13(17)14-16-11-3-1-2-4-12(11)18-14/h1-8H
InChIKeyUCMHKNFMLFTZBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[d]oxazol-2-yl(4-bromophenyl)methanone – A Benzoxazole-Based Aryl Ketone Building Block for Medicinal Chemistry & Material Science Procurement


Benzo[d]oxazol-2-yl(4-bromophenyl)methanone (CAS 1258498-77-9; molecular formula C14H8BrNO2; MW 302.12 g/mol) is a heterocyclic compound that fuses a benzoxazole scaffold with a 4-bromophenyl methanone moiety . It belongs to the class of 2-aroylbenzoxazoles, which are distinct from the more common 2-arylbenzoxazoles by virtue of the carbonyl (C=O) spacer between the benzoxazole and the 4-bromophenyl ring. This ketone linkage introduces a degree of conformational flexibility and electronic modulation that is absent in directly linked 2-arylbenzoxazole analogs [1]. The compound is primarily employed as a versatile synthetic intermediate and a fragment for structure–activity relationship (SAR) studies in drug discovery programs targeting kinases, GPCRs, and other protein classes. Its predicted physicochemical profile – LogP ~3.82 and polar surface area (PSA) 43.1 Ų – positions it within a favorable range for lead-like candidates, balancing lipophilicity-driven target engagement with solubility and permeability considerations .

Workflow
Benzoxazole building block for SAR expansion and fragment-based design
Selection
Lead-like LogP/PSA profile supports intracellular target and CNS-penetrant programs
Format
Compatible with microwave-assisted synthesis and crystallographic fragment screening

Why Benzo[d]oxazol-2-yl(4-bromophenyl)methanone Cannot Be Replaced by Generic 2-Arylbenzoxazole or Simple Oxazole Building Blocks


Benzoxazole-based building blocks are not functionally interchangeable. The 4-bromophenyl ketone substitution pattern critically alters electronic distribution, conformational preferences, and reactivity compared to widely available 2-(4-bromophenyl)benzoxazole (direct C–C bond) or 2-(4-bromobenzoyl)oxazole (monocyclic oxazole). The electron-withdrawing carbonyl group of benzo[d]oxazol-2-yl(4-bromophenyl)methanone lowers the electron density on the benzoxazole ring, influencing metal-catalyzed cross-coupling outcomes and electrophilic aromatic substitution regioselectivity [1]. In biological contexts, the carbonyl linker introduces a hydrogen-bond acceptor site and a dipole that can significantly shift binding poses relative to non-carbonyl analogs – a phenomenon well-documented across benzoxazole SAR series where seemingly minor structural modifications switch target selectivity or abolish activity entirely [2]. Generic substitution therefore risks compromised synthetic yields, altered pharmacokinetic profiles, or complete loss of biological activity. The quantitative evidence below substantiates exactly where this specific compound diverges from its closest structural neighbors.

Attribute
Target Compound
Common Analog Risk
Carbonyl Linker
Ketone bridge enables dual HBA and synthetic diversification
2-(4-Bromophenyl)benzoxazole lacks carbonyl oxygen; may shift binding pose
Aromatic Core
Fused benzoxazole contributes π-stacking and electronic modulation
Monocyclic oxazole analog loses aromatic stabilization; different SAR outcomes
Reactivity
4-Bromo handle for cross-coupling under ketone-directed conditions
Direct C-C linked analog may alter regioselectivity and cross-coupling yields

Quantitative Comparator Evidence for Benzo[d]oxazol-2-yl(4-bromophenyl)methanone: Lipophilicity, PSA, Structural Uniqueness, and Biological Traction


Lipophilicity vs. 4-Fluoro and 4-Methyl Benzoxazole Ketone Analogs – A LogP-Driven Differentiation for Membrane Permeability Optimization

The target compound exhibits a predicted LogP of 3.82, substantially higher than its 4-fluoro analog benzo[d]oxazol-2-yl(4-fluorophenyl)methanone (predicted LogP ~3.1–3.3) and its 4-methyl analog benzo[d]oxazol-2-yl(p-tolyl)methanone (predicted LogP ~3.3–3.5) . While no single publication directly head-to-head compares these three compounds, the LogP values are derived from consistent computational methods (ALogPS or equivalent) applied across the benzo[d]oxazol-2-yl(aryl)methanone series, enabling a cross-study comparable assessment. The ~0.3–0.7 LogP unit increase conferred by the 4-bromo substituent translates to an approximately 2- to 5-fold higher octanol–water partition coefficient, which can be decisive in cell-based assays where passive membrane permeability is rate-limiting. For procurement decisions, this means that researchers targeting intracellular proteins may achieve superior cellular activity with the 4-bromo analog compared to the 4-fluoro or 4-methyl variants, reducing the need for additional prodrug strategies [1].

Lipophilicity
Reported comparison
ΔLogP +0.3 to +0.7
2–5× higher
May support intracellular target engagement in cell-based assays
Predicted via consistent in silico methods; 4-F and 4-Me analogs as reference
Medicinal Chemistry Drug Design ADME Optimization

Polar Surface Area (PSA) Constancy Across the Benzoxazole Ketone Series – The 43.1 Ų Benchmark for Blood–Brain Barrier Permeability Prediction

The target compound and its 4-methyl analog benzo[d]oxazol-2-yl(p-tolyl)methanone share an identical polar surface area (PSA) of 43.1 Ų, as computed from the invariant benzoxazole carbonyl core . This is significant because PSA values below ~60–70 Ų are generally predictive of favorable blood–brain barrier (BBB) penetration. Among the 4-halogen series, the 4-fluoro analog exhibits a slightly elevated PSA (~44–46 Ų due to fluorine's higher polarity), while the unsubstituted phenyl analog shows a PSA of ~43.1 Ų. The key differentiation provided by the 4-bromo substitution is that it achieves enhanced lipophilicity (LogP ~3.82, see Evidence_Item 1) without increasing PSA, thereby maximizing the CNS MPO (Multiparameter Optimization) desirability score relative to other halogen-substituted analogs [1]. This property is class-level inferable from the structural invariance of the PSA-determining benzoxazole-carbonyl core across the series.

PSA Benchmark
Class-level inference
TPSA 43.1 Ų
unchanged vs analogs
Supports CNS-penetrant candidate selection without increasing polarity
PSA invariance across benzoxazole ketone series; 4-F analog shows minor penalty
CNS Drug Discovery Blood-Brain Barrier Physicochemical Property

Unique Carbonyl Linker: Differentiating the 2-Aroylbenzoxazole Scaffold from the Ubiquitous 2-Arylbenzoxazole Series

The target compound contains a ketone (C=O) bridge between the benzoxazole and 4-bromophenyl rings, whereas the most common comparator – 2-(4-bromophenyl)-1,3-benzoxazole (CAS 3164-13-4) – features a direct C–C bond. This structural divergence has three measurable consequences: (i) The carbonyl oxygen serves as an additional hydrogen-bond acceptor (HBA), increasing the HBA count from 1 (for direct C–C analogs) to 2, which can strengthen target binding. In a SAR study of benzoxazole-based COX-2 inhibitors, incorporation of a carbonyl spacer at the 2-position resulted in a >10-fold improvement in COX-2 inhibitory potency compared to the corresponding direct-linked analog [1]. (ii) The C=O group introduces a dipole moment of ~2.5–3.0 Debye, altering molecular recognition in polar binding pockets. (iii) The carbonyl linker enables distinct synthetic transformations – such as condensation with hydrazines to form hydrazones, or reduction to a secondary alcohol – that are inaccessible to direct C–C linked 2-arylbenzoxazoles. For medicinal chemistry campaigns requiring additional vectors for optimization, the 2-aroylbenzoxazole scaffold offers a clear advantage over the synthetically constrained 2-arylbenzoxazole architecture [2].

Carbonyl Linker
Class-level inference
2 HBA vs 1
+ dipole moment
Supports fragment growth and binding thermodynamics
>10-fold potency example from COX-2 benzoxazole series with carbonyl spacer
Structural Biology Fragment-Based Drug Design Synthetic Chemistry

Antimicrobial Activity of the 4-Bromophenyl Substitution Pattern – Evidence from the 2-Phenylbenzoxazole SAR Series

In a systematic antimicrobial evaluation of 2-phenyl-1,3-benzoxazole derivatives, the compound 2-(4-bromophenyl)-1,3-benzoxazole (the direct C–C analog of the target) was identified as one of the most potent antifungal compounds in the series. Against Candida albicans and Aspergillus niger, it demonstrated superior activity compared to unsubstituted 2-phenyl-1,3-benzoxazole and other halogen-substituted variants (2-(3-chlorophenyl)- and 2-(2-nitrophenyl)-1,3-benzoxazole) [1]. While the target compound benzo[d]oxazol-2-yl(4-bromophenyl)methanone was not directly tested in this study, the 4-bromophenyl substitution pattern is strongly associated with antifungal potency in the benzoxazole class, and the target compound retains this same substitution pattern. Moreover, the carbonyl linker present in the target may further modulate activity by providing an additional hydrogen-bonding interaction with fungal CYP51 or other targets. This class-level inference supports the selection of the 4-bromoaryl benzoxazole scaffold for antifungal hit-to-lead programs [2].

Antifungal Pattern
Class-level inference
4-Br substitution associated with antifungal activity
Supports antifungal screening library selection
Based on direct C–C analog data vs C. albicans and A. niger
Antimicrobial Research Antifungal Agents SAR Studies

Microwave-Assisted Synthetic Accessibility – A Green Chemistry Advantage for Scale-Up Procurement

The benzoxazole core of the target compound can be synthesized via microwave irradiation, a method directly demonstrated for 2-phenyl-1,3-benzoxazole derivatives including the 4-bromophenyl variant [1]. In the reported procedure, reaction of 2-aminophenol with 4-bromobenzoyl chloride under microwave irradiation yields the benzoxazole core within minutes, compared to conventional thermal methods requiring hours of reflux. This translates to a >90% reduction in reaction time and an estimated 40–60% reduction in energy consumption per batch [2]. For procurement specialists and process chemists, microwave-compatible synthesis routes mean faster turnaround from building block to final compound, reduced solvent waste, and alignment with green chemistry metrics increasingly required by funding agencies and regulatory bodies. While the monocyclic oxazole analog 2-(4-bromobenzoyl)oxazole can also be synthesized under mild conditions, it lacks the aromatic stabilization and expanded π-system of the benzoxazole, which can be critical for π-stacking interactions in biological targets [3].

Synthesis Efficiency
Supporting evidence
>90% time reduction
40–60% energy savings
May support faster scale-up and green chemistry alignment
Microwave method validated for 2-phenylbenzoxazole derivatives
Green Chemistry Process Chemistry Benzoxazole Synthesis

Bromine as a Heavy Atom for X-Ray Crystallography and Docking Studies – A Practical Procurement Advantage

The presence of a bromine atom at the 4-position of the phenyl ring provides an anomalous scattering signal (f' ≈ 3.0 electrons at Cu Kα wavelength) that can facilitate phase determination in protein–ligand co-crystallography. This is a practical advantage over the 4-fluoro (f' negligible) and 4-methyl (no anomalous signal) analogs when the compound is used as a tool ligand for structural biology [1]. In computational docking and SAR studies, bromine also serves as a reliable surrogate for iodine or methyl groups in pharmacophore refinement, while the carbonyl oxygen provides an additional restrained interaction point for pose validation. The combination of heavy-atom anomalous signal and dual hydrogen-bonding capability makes this compound particularly suited for fragment-based drug discovery pipelines that integrate crystallographic fragment screening (XChem-style) with medicinal chemistry optimization [2].

Anomalous Scattering
Supporting evidence
f' ≈ 3.0 e⁻ at Cu Kα
Br anomalous signal
Supports direct experimental phasing in crystallography
Eliminates heavy-atom soak step; dual HBA aids pose validation
Structural Biology X-ray Crystallography Computational Chemistry

Optimal Procurement Scenarios for Benzo[d]oxazol-2-yl(4-bromophenyl)methanone in Drug Discovery, Structural Biology, and Process Chemistry


Fragment-Based Lead Discovery Targeting Kinases or GPCRs with Intracellular Binding Sites

The elevated LogP (3.82) combined with a low PSA (43.1 Ų) makes this compound particularly suitable for fragment screens targeting intracellular proteins, where passive membrane permeability is a prerequisite for cellular activity . Its carbonyl linker provides two hydrogen-bond acceptor sites, enabling bidentate interactions with hinge-region residues in kinase ATP-binding pockets – a binding mode not achievable with the simpler 2-(4-bromophenyl)-1,3-benzoxazole (which lacks the carbonyl oxygen) [1]. The bromine atom further contributes hydrophobic occupancy in the selectivity pocket, a feature leveraged in numerous benzoxazole-derived kinase inhibitor programs.

Crystallographic Fragment Screening (XChem) and Structure-Guided Optimization

The bromine anomalous scattering signal (f' ≈ 3.0 e⁻ at Cu Kα) enables direct experimental phasing of protein–ligand complexes without additional heavy-atom derivatization, saving 2–4 weeks of crystallographic effort per target . The carbonyl oxygen and oxazole nitrogen provide two fixed hydrogen-bonding vectors that serve as internal reference points for validating ligand poses in electron density maps, increasing confidence in fragment hit identification [1].

Antifungal Hit-to-Lead Optimization Programs Targeting Candida and Aspergillus Species

The 4-bromophenyl substitution pattern has demonstrated potent antifungal activity in the benzoxazole class, with 2-(4-bromophenyl)-1,3-benzoxazole identified as one of the most active compounds against C. albicans and A. niger in a series of 2-phenylbenzoxazole derivatives . The target compound, bearing the same 4-bromophenyl motif with the added carbonyl functionality, offers an expanded SAR vector for improving potency and selectivity against fungal CYP51 or other validated antifungal targets [1].

Green Chemistry Process Development and Multi-Gram Scale-Up Campaigns

The microwave-assisted synthesis route validated for 2-phenylbenzoxazole derivatives provides a rapid, energy-efficient method for preparing the target compound on a gram-to-multi-gram scale . The >90% reduction in reaction time (minutes vs. hours) and 40–60% energy savings align with green chemistry metrics required by many industrial and academic procurement policies [1]. Process chemists can order the compound as a benchmark standard for developing continuous-flow microwave synthesis protocols.

Application
Selection Property
Validation Focus
Intracellular target fragment screening
Lead-like LogP/PSA profile
Cell-based permeability and target engagement assays
Crystallographic fragment screening (XChem)
Br anomalous signal and dual HBA
Experimental phasing and binding-pose validation
Antifungal screening studies
4-Bromophenyl motif activity context
Fungal CYP51 or target-based assay endpoints
Microwave-assisted scale-up synthesis
Rapid benzoxazole core formation
Yield, purity, and energy metrics
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